molecular formula C16H13N5OS2 B2543209 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1421512-35-7

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No.: B2543209
CAS No.: 1421512-35-7
M. Wt: 355.43
InChI Key: SUPIUVQIJPZLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS2 and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Biological Activities

Research on heterocyclic compounds, particularly those incorporating 1,2,3-triazole rings, highlights the compound's potential utility across various scientific domains. Heterocyclic compounds such as 1,2,3-triazoles are crucial scaffolds in organic chemistry, showcasing diverse applications in drug discovery, bioconjugation, and material science. The stability of triazole rings to hydrolysis, coupled with their ability to engage in hydrogen bonding, makes them valuable in designing compounds with significant biological activities. The click chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, represents a pivotal method for synthesizing 1,2,3-triazoles, offering a pathway to construct complex molecules efficiently (Kaushik et al., 2019).

Reactivity and Synthesis of Triazole Derivatives

The versatility of 1,2,3-triazole derivatives in synthesis and their broad spectrum of biological activities are of significant interest. Novel synthetic pathways, including both copper-catalyzed and non-copper-catalyzed methods, have been developed for 1,2,3-triazole derivatives, revealing their potential in creating new drugs with varied biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Such research underscores the compound's relevance in drug discovery and the development of new therapeutic agents (Ferreira et al., 2013).

Application in Corrosion Inhibition

The study of triazole derivatives extends into materials science, particularly in corrosion inhibition for metals like copper. Compounds such as tolyltriazole demonstrate effectiveness in protecting copper and brass against corrosion, illustrating the practical applications of triazole derivatives beyond medicinal chemistry (Walker, 1976).

Antitumor and Antibacterial Activities

Further, the exploration of triazole derivatives in oncology and antibacterial therapies highlights their significance. Derivatives have shown promise in preclinical testing stages for antitumor activities and possess a range of biological effects, including antibacterial properties. This points to the potential of triazole-based compounds in developing new anticancer and antibacterial drugs (Iradyan et al., 2009).

Mechanism of Action

Target of Action

Thiazoles and triazoles, the classes of compounds that “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” belongs to, are found in many biologically active compounds . They have been reported to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the targets of these compounds could be quite diverse depending on their specific structures and functional groups.

Mode of Action

The mode of action of thiazoles and triazoles generally involves interactions with various enzymes and receptors in the body . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interactions with its targets.

Biochemical Pathways

Thiazoles and triazoles can activate or inhibit various biochemical pathways and enzymes . For example, thiazoles are found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and plays a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The pharmacokinetic properties of thiazoles and triazoles can vary widely depending on their specific structures and functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of thiazole-containing compounds.

Result of Action

The molecular and cellular effects of thiazoles and triazoles can be diverse due to their wide range of biological activities . For example, they can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future research directions could involve further exploration of the biological activities of “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” and its derivatives. Given the reported anticancer activities of similar compounds , it would be interesting to investigate their potential as therapeutic agents in more detail.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-9-14(24-16(18-9)13-3-2-6-23-13)8-17-15(22)10-4-5-11-12(7-10)20-21-19-11/h2-7H,8H2,1H3,(H,17,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPIUVQIJPZLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.